molecular formula C21H25ClFN3O3 B4287062 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B4287062
M. Wt: 421.9 g/mol
InChI Key: AYEJFNOCHIKMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide, commonly known as CFM-2, is a synthetic compound with potential applications in scientific research. It belongs to the class of piperazine compounds and is known for its potent activity as a modulator of ion channels.

Mechanism of Action

CFM-2 acts as a modulator of ion channels, specifically the voltage-gated sodium channels (VGSCs) and the transient receptor potential (TRP) channels. It has been shown to selectively inhibit the activity of certain VGSC subtypes, which are involved in the generation and propagation of action potentials in neurons. CFM-2 also activates the TRP channels, which are involved in the regulation of calcium influx in neurons.
Biochemical and physiological effects:
CFM-2 has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to inhibit the release of glutamate, a neurotransmitter that is involved in the generation of excitatory signals in the brain. CFM-2 has also been shown to increase the release of GABA, a neurotransmitter that is involved in the inhibition of neuronal activity. These effects contribute to the overall modulation of neuronal excitability by CFM-2.

Advantages and Limitations for Lab Experiments

CFM-2 has several advantages for use in lab experiments. It is a highly potent and selective modulator of ion channels, which allows for precise control of neuronal activity. It is also relatively stable and has a long half-life, which allows for sustained effects over time. However, CFM-2 also has some limitations. It is a synthetic compound that requires specialized expertise and equipment for its synthesis and handling. It is also relatively expensive, which can limit its accessibility for some researchers.

Future Directions

There are several potential future directions for research on CFM-2. One area of interest is the development of more selective modulators of ion channels, which could allow for even greater precision in the modulation of neuronal activity. Another area of interest is the study of the effects of CFM-2 on other neurotransmitter systems, such as dopamine and serotonin. Additionally, there is potential for the development of CFM-2 derivatives with improved pharmacological properties, such as increased bioavailability and reduced toxicity.

Scientific Research Applications

CFM-2 has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability. CFM-2 has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and neuropathic pain.

properties

IUPAC Name

2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O3/c1-28-17-5-6-19(20(12-17)29-2)24-21(27)14-26-9-7-25(8-10-26)13-15-3-4-16(23)11-18(15)22/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEJFNOCHIKMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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